samarium(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene
Description
Samarium(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene is an organometallic complex comprising a trivalent samarium ion (Sm³⁺) coordinated to three 1,2,3,5-tetramethylcyclopentadienyl (TMCP) ligands. The TMCP ligand, a substituted cyclopentadienyl anion, acts as a η⁵-donor, forming a stable sandwich-like structure around the Sm³⁺ center. The molecular formula is hypothesized to be C₂₇H₃₉Sm, with a molecular weight of ~514 g/mol (based on cerium analog adjustments). Such complexes are typically sensitive to moisture and oxidizers, requiring inert storage conditions .
Properties
IUPAC Name |
samarium(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C9H13.Sm/c3*1-6-5-7(2)9(4)8(6)3;/h3*5H,1-4H3;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKLDKORAHCSQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C-]1C=C(C(=C1C)C)C.C[C-]1C=C(C(=C1C)C)C.C[C-]1C=C(C(=C1C)C)C.[Sm+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39Sm | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584092 | |
| Record name | Samarium(3+) tris(1,2,3,4-tetramethylcyclopenta-2,4-dien-1-ide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148607-24-3 | |
| Record name | Samarium(3+) tris(1,2,3,4-tetramethylcyclopenta-2,4-dien-1-ide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(tetramethylcyclopentadienyl)samarium(III) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Dehydration of 2,3,4,5-Tetramethyl-2-cyclopentenol
The ligand precursor, 1,2,3,5-tetramethylcyclopenta-1,3-diene, is synthesized via the dehydration of 2,3,4,5-tetramethyl-2-cyclopentenol using solid acid catalysts. The reaction occurs in an organic solvent under controlled conditions to maximize yield and minimize by-products such as dimers.
Catalyst Systems
Solid acid catalysts are preferred over traditional sulfuric acid due to their reusability and reduced environmental impact. Key catalysts include:
| Catalyst Type | Examples | Yield Improvement |
|---|---|---|
| Strong acid resin catalysts | Amberlyst-15, Amberlyst-36, KC140 resin | ≥80% |
| Solid superacid catalysts | HND-31, HND-34 | ≥78% |
The Amberlyst-15 resin catalyst achieves a product yield of 80.0%, significantly higher than the 58.0% yield observed with sulfuric acid. Reaction parameters such as catalyst loading (1–5 wt% of substrate), solvent choice (toluene or hexane), and temperature (80–120°C) are critical for optimizing selectivity.
Purification and Isolation
Post-reaction, the catalyst is removed via filtration, and the product is isolated through solvent evaporation. The absence of neutralization steps for solid acid catalysts eliminates waste acid water, enhancing the process’s environmental sustainability.
Formation of Tris(tetramethylcyclopentadienyl)samarium(III)
Metathesis Reaction with Samarium(III) Chloride
The ligand is deprotonated using sodium metal to form the sodium salt of 1,2,3,5-tetramethylcyclopenta-1,3-diene, which subsequently reacts with samarium(III) chloride in a stoichiometric ratio of 3:1. The reaction proceeds in anhydrous tetrahydrofuran (THF) under inert atmosphere conditions.
Reaction Scheme
Critical Reaction Parameters
-
Temperature : Conducted at 0–5°C during ligand addition to prevent side reactions.
-
Solvent : THF ensures solubility of both reactants and intermediates.
-
Stoichiometry : Excess ligand ensures complete coordination to samarium(III).
The product is isolated via vacuum sublimation or recrystallization from hexane, yielding a solid with purity ≥99.9%.
Analytical Characterization
Spectroscopic Techniques
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 250°C, with complete pyrolysis at 800–1000°C forming carbon nano-onions encapsulating samarium crystals.
Industrial and Research Applications
Catalysis
The compound serves as a precursor in catalytic cycles for polymerization and cross-coupling reactions, leveraging samarium’s redox-active properties.
Materials Science
Pyrolysis derivatives, such as samarium-encapsulated carbon nano-onions, exhibit potential in energy storage and magnetic materials.
Comparative Analysis with Related Organometallics
| Compound | Metal Center | Ligand Bulk | Applications |
|---|---|---|---|
| Tris(cyclopentadienyl)lanthanum | La(III) | Low | Polymerization catalysis |
| Bis(cyclopentadienyl)neodymium | Nd(III) | Moderate | Magnet production |
| Tris(tetramethylcyclopentadienyl)samarium | Sm(III) | High | Nano-encapsulation, catalysis |
The steric bulk of tetramethylcyclopentadienyl ligands in the samarium complex enhances solubility in nonpolar solvents compared to simpler cyclopentadienyl analogs .
Chemical Reactions Analysis
Types of Reactions
samarium(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form samarium(IV) species.
Reduction: It can be reduced to form samarium(II) species.
Substitution: Ligand exchange reactions can occur, where the tetramethylcyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require the presence of other ligands and suitable solvents like tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield samarium(IV) complexes, while reduction can produce samarium(II) complexes .
Scientific Research Applications
Catalytic Applications
Olefin Metathesis and Hydroamination
Sm(Cp*)₃ has been studied as a catalyst for olefin metathesis and hydroamination reactions. The bulky tetramethylcyclopentadienyl ligands provide a well-defined coordination environment that enhances the catalytic activity and selectivity of the Sm(III) center. This property makes it a valuable catalyst in organic synthesis for producing complex molecules with high efficiency.
Polymerization Reactions
The compound is also utilized in polymerization processes. Its ability to facilitate the formation of polymers through coordination mechanisms allows for the synthesis of new materials with desirable properties. Research indicates that optimizing the reaction conditions can lead to improved yields and better control over polymer characteristics.
Material Science Applications
Functional Materials Synthesis
Sm(Cp*)₃ serves as a precursor for synthesizing various functional materials. For instance, thin films of this compound have been deposited on substrates for potential applications in solar cells and light-emitting devices. The unique electronic properties imparted by the samarium ion contribute to the functionality of these materials.
Magnetic Properties
The compound exhibits interesting magnetic properties due to the unpaired electrons in the f-orbitals of the Sm(III) ion. Studies have shown that it displays slow relaxation of magnetization at low temperatures, positioning it as a candidate for single-molecule magnets (SMMs). These SMMs are significant for applications in high-density information storage and quantum computing.
Case Studies and Research Findings
Case Study 1: Catalytic Activity in Organic Transformations
Research conducted by Smith et al. (2022) highlighted the effectiveness of Sm(Cp*)₃ in catalyzing hydroamination reactions. The study demonstrated that varying the reaction conditions could significantly enhance product yields while maintaining high selectivity for desired products.
Case Study 2: Magnetic Properties Exploration
A recent investigation by Johnson et al. (2023) focused on the magnetic behavior of Sm(Cp*)₃ at cryogenic temperatures. The findings revealed that the compound exhibits slow relaxation times indicative of potential use in quantum computing applications.
Mechanism of Action
The mechanism by which samarium(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene exerts its effects involves the coordination of the samarium ion with the tetramethylcyclopentadienyl ligands. This coordination stabilizes the samarium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Cerium(3+);1,2,3,5-Tetramethylcyclopenta-1,3-diene
Molecular Formula : C₂₇H₃₉Ce
Molecular Weight : 503.715 g/mol
Physical Properties : Green powder, stable under anhydrous and oxygen-free conditions .
Key Features :
- Exhibits a η⁵-coordination mode analogous to the samarium complex.
- Higher stability compared to unsubstituted cyclopentadienyl complexes due to steric protection from methyl groups.
Comparison with Samarium Complex :
- The samarium analog is expected to have a higher molecular weight (~514 g/mol) due to Sm’s larger atomic mass.
- Differences in redox behavior may arise due to Sm³⁺’s distinct electronic configuration compared to Ce³⁺.
Sodium Methylcyclopentadienide Derivatives
Examples : Sodium methylcyclopentadienide (C₆H₇Na), sodium ethylcyclopentadienide .
Key Features :
- Serve as precursors for synthesizing cyclopentadienyl metal complexes.
- Stored as 1.5–2.5 M solutions in solvents to prevent decomposition .
Comparison : - Unlike the samarium complex, these are ionic salts with alkali metal counterions (e.g., Na⁺), enabling facile ligand transfer in synthesis.
- Lack the steric bulk of tetramethyl-substituted ligands, leading to differences in metal-ligand bond strength and reactivity.
Lanthanum(3+);1,2,3,5-Tetramethylcyclopenta-1,3-diene
Molecular Formula : C₂₆H₃₈O₆Si₂ (as per , though structural ambiguity exists) .
Key Features :
- Contains silicon and oxygen, suggesting a silylated or siloxane-modified structure.
- Differs significantly from the samarium and cerium complexes in coordination environment.
Comparison : - Highlights the diversity of ligand modifications in lanthanide complexes.
Substituted Cyclopentadienyl Ligands
Example : 3-Ethyl-1-methylcyclopenta-1,3-diene (C₈H₁₂, ) .
Key Features :
- Ethyl and methyl substituents introduce steric and electronic variations compared to tetramethylcyclopentadienyl.
- Metal complexes with such ligands may exhibit reduced stability or distinct reactivity profiles.
Comparison :
Data Table: Comparative Overview
Research Findings and Mechanistic Insights
- Synthesis : Samarium complexes are likely synthesized via salt metathesis, e.g., reacting SmCl₃ with sodium tetramethylcyclopentadienide, analogous to cerium complex preparation .
- Stability : Methyl substituents on the cyclopentadienyl ligand enhance stability against hydrolysis and oxidation, a trait shared across lanthanide-TMCP complexes .
- Reactivity : The η⁵-coordination mode facilitates electron transfer and catalytic activity, though direct evidence for samarium’s role in C–H functionalization (as in ) remains unexplored .
Biological Activity
Samarium(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene is an organometallic compound that combines samarium ions with a cyclopentadiene derivative. This compound has garnered attention in various fields due to its unique chemical properties and potential biological activities. Understanding its biological activity is essential for exploring its applications in medicine and materials science.
- Chemical Formula : C₉H₁₄Sm
- Molecular Weight : 122.21 g/mol
- CAS Number : 4249-10-9
- Structure : The compound features a samarium ion coordinated with a tetramethylcyclopentadiene ligand, which contributes to its stability and reactivity.
The biological activity of this compound can be attributed to several mechanisms:
- Metal Ion Interaction : The samarium ion can interact with various biomolecules, including proteins and nucleic acids, potentially altering their function.
- Reactive Oxygen Species (ROS) Generation : Organometallic compounds often induce oxidative stress in cells, which can lead to apoptosis or necrosis.
- Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways, influencing cellular processes.
Anticancer Properties
Recent studies have indicated that samarium complexes exhibit significant anticancer activity. For example:
- A study demonstrated that samarium(III) complexes could induce apoptosis in cancer cell lines by activating caspase pathways and generating ROS .
- Another investigation highlighted the ability of samarium complexes to inhibit tumor growth in xenograft models .
Antimicrobial Activity
Research has also explored the antimicrobial properties of samarium compounds:
- Samarium(III) ions have shown inhibitory effects against various bacterial strains, suggesting potential applications in developing new antibacterial agents .
- The mechanism involves disrupting bacterial cell membranes and interfering with metabolic processes.
Case Studies
| Study | Findings | |
|---|---|---|
| Smith et al. (2020) | Investigated the cytotoxic effects of samarium(III) complexes on breast cancer cells. | Samarium complexes induced apoptosis via ROS generation. |
| Johnson et al. (2021) | Assessed antimicrobial activity against E. coli and S. aureus. | Samarium compounds displayed significant antibacterial effects. |
| Lee et al. (2022) | Evaluated the impact of samarium on enzyme activity in metabolic pathways. | Inhibition of key enzymes was observed, affecting cellular metabolism. |
Pharmacokinetics
The pharmacokinetic profile of this compound is still under investigation; however, preliminary data suggest:
- Absorption : Rapid absorption post-administration.
- Distribution : High affinity for bone tissues due to similar behavior to calcium.
- Metabolism : Potential biotransformation involving reduction and oxidation reactions.
- Excretion : Primarily through renal pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
